molecular formula C36H38Br2N4O2 B12381668 Topoi/parp-1-IN-1

Topoi/parp-1-IN-1

Cat. No.: B12381668
M. Wt: 718.5 g/mol
InChI Key: XZRLRBIWNWBCPX-XONQAIMGSA-N
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Description

Topoi/parp-1-IN-1 is a dual inhibitor of topoisomerase I and poly (ADP-ribose) polymerase 1. It is an orally active compound with low cytotoxicity and has shown significant potential in inhibiting the proliferation and migration of cancer cells. The compound has an IC50 value of 0.09 μM for poly (ADP-ribose) polymerase 1, making it a potent inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Topoi/parp-1-IN-1 involves the design and synthesis of benzimidazole derivatives. These derivatives are created by combining matrine, a natural alkaloid, with benzimidazole structures. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Topoi/parp-1-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .

Scientific Research Applications

Topoi/parp-1-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Topoi/parp-1-IN-1 exerts its effects by inhibiting the activity of topoisomerase I and poly (ADP-ribose) polymerase 1. Topoisomerase I is an enzyme that helps in the relaxation of supercoiled DNA, while poly (ADP-ribose) polymerase 1 is involved in DNA repair. By inhibiting these enzymes, this compound induces DNA damage, leading to cell cycle arrest and apoptosis. The compound targets the active sites of these enzymes, preventing their normal function and leading to the accumulation of DNA damage .

Comparison with Similar Compounds

Topoi/parp-1-IN-1 is unique due to its dual inhibition of topoisomerase I and poly (ADP-ribose) polymerase 1. Similar compounds include:

This compound stands out due to its ability to simultaneously inhibit both topoisomerase I and poly (ADP-ribose) polymerase 1, making it a potent and versatile compound for cancer therapy .

Properties

Molecular Formula

C36H38Br2N4O2

Molecular Weight

718.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (5R,6R,9S,13S)-6-[3-(5,6-dibromo-1H-benzimidazol-2-yl)propyl]-1,7-diazatricyclo[7.3.1.05,13]tridecane-7-carboxylate

InChI

InChI=1S/C36H38Br2N4O2/c37-29-18-31-32(19-30(29)38)40-34(39-31)15-5-14-33-27-13-7-17-41-16-6-8-22(35(27)41)20-42(33)36(43)44-21-28-25-11-3-1-9-23(25)24-10-2-4-12-26(24)28/h1-4,9-12,18-19,22,27-28,33,35H,5-8,13-17,20-21H2,(H,39,40)/t22-,27+,33+,35-/m0/s1

InChI Key

XZRLRBIWNWBCPX-XONQAIMGSA-N

Isomeric SMILES

C1C[C@H]2CN([C@@H]([C@@H]3[C@H]2N(C1)CCC3)CCCC4=NC5=CC(=C(C=C5N4)Br)Br)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Canonical SMILES

C1CC2CN(C(C3C2N(C1)CCC3)CCCC4=NC5=CC(=C(C=C5N4)Br)Br)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68

Origin of Product

United States

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